3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034522-71-7
VCID: VC7148433
InChI: InChI=1S/C19H23ClN4O3/c1-26-16-6-4-14(5-7-16)8-9-21-19(25)24-10-2-3-17(13-24)27-18-22-11-15(20)12-23-18/h4-7,11-12,17H,2-3,8-10,13H2,1H3,(H,21,25)
SMILES: COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Molecular Formula: C19H23ClN4O3
Molecular Weight: 390.87

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

CAS No.: 2034522-71-7

Cat. No.: VC7148433

Molecular Formula: C19H23ClN4O3

Molecular Weight: 390.87

* For research use only. Not for human or veterinary use.

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide - 2034522-71-7

Specification

CAS No. 2034522-71-7
Molecular Formula C19H23ClN4O3
Molecular Weight 390.87
IUPAC Name 3-(5-chloropyrimidin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Standard InChI InChI=1S/C19H23ClN4O3/c1-26-16-6-4-14(5-7-16)8-9-21-19(25)24-10-2-3-17(13-24)27-18-22-11-15(20)12-23-18/h4-7,11-12,17H,2-3,8-10,13H2,1H3,(H,21,25)
Standard InChI Key AZUHWARPXBQSBJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₉H₂₃ClN₄O₃ and a molecular weight of 390.87 g/mol. Its IUPAC name, 3-(5-chloropyrimidin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide, reflects three critical substructures:

  • A piperidine ring substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group.

  • A carboxamide linker bridging the piperidine nitrogen to a 4-methoxyphenethyl moiety.

  • A 5-chloropyrimidine heterocycle, a motif known for its role in kinase inhibition and nucleic acid analog design .

The SMILES notation (COC1=CC=C(C=C1)CCNC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl) and InChIKey (AZUHWARPXBQSBJ-UHFFFAOYSA-N) provide unambiguous stereochemical and connectivity details.

Comparative Structural Analysis

Structurally analogous compounds, such as N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide (PubChem CID: 122259578), share the piperidine-pyrimidine core but diverge in their N-substituents . The 4-methoxyphenethyl group in the target compound introduces distinct electronic and steric properties compared to bulkier benzhydryl groups, potentially influencing receptor binding and metabolic stability .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide likely follows a multi-step sequence:

  • Piperidine Functionalization: Nucleophilic substitution at the 3-position of piperidine with 5-chloro-2-hydroxypyrimidine under basic conditions.

  • Carboxamide Formation: Activation of the piperidine nitrogen with a coupling reagent (e.g., EDCI or HATU) followed by reaction with 4-methoxyphenethylamine.

  • Purification: Chromatographic isolation using reverse-phase HPLC or silica gel chromatography.

A hypothetical reaction scheme is outlined below:

Piperidine-3-ol+5-chloro-2-fluoropyrimidineBase3-((5-chloropyrimidin-2-yl)oxy)piperidine\text{Piperidine-3-ol} + \text{5-chloro-2-fluoropyrimidine} \xrightarrow{\text{Base}} \text{3-((5-chloropyrimidin-2-yl)oxy)piperidine} 3-((5-chloropyrimidin-2-yl)oxy)piperidine+4-methoxyphenethyl isocyanateDCM, RTTarget Compound\text{3-((5-chloropyrimidin-2-yl)oxy)piperidine} + \text{4-methoxyphenethyl isocyanate} \xrightarrow{\text{DCM, RT}} \text{Target Compound}

Physicochemical Properties

Key Parameters

PropertyValue/DescriptionSource
logP~3.6 (predicted)
SolubilityNot experimentally determined
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Polar Surface Area56.03 Ų

The predicted logP aligns with analogs like N-(3-chloro-2-methylphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide (logP = 3.65) , suggesting moderate lipophilicity suitable for blood-brain barrier penetration. The polar surface area indicates potential for oral bioavailability .

Future Directions

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esterification) could address potential aqueous solubility limitations.

  • Target Deconvolution: High-throughput screening against kinase or protease panels would clarify mechanistic pathways.

  • In Vivo Pharmacokinetics: Radiolabeled studies could quantify bioavailability and tissue distribution.

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